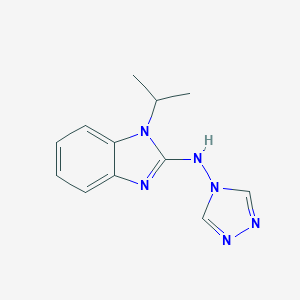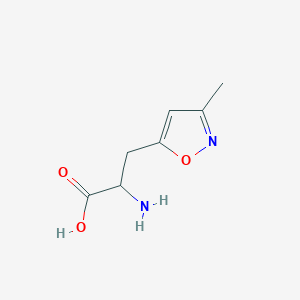
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a compound that belongs to the class of heterocyclic compounds It contains a benzimidazole core linked to a triazole ring, which is further substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step synthetic routesThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or benzimidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Agrochemistry: It can be used as a fungicide or herbicide due to its ability to interfere with the growth of fungi and weeds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole and benzimidazole rings can form hydrogen bonds and other interactions with biological targets, enhancing the compound’s efficacy .
相似化合物的比较
Similar Compounds
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its specific substitution pattern and the presence of both triazole and benzimidazole rings. This combination enhances its potential for forming multiple interactions with biological targets, making it a promising candidate for various applications .
属性
分子式 |
C12H14N6 |
|---|---|
分子量 |
242.28g/mol |
IUPAC 名称 |
1-propan-2-yl-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C12H14N6/c1-9(2)18-11-6-4-3-5-10(11)15-12(18)16-17-7-13-14-8-17/h3-9H,1-2H3,(H,15,16) |
InChI 键 |
UFFYSOSACZOPIY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN3C=NN=C3 |
规范 SMILES |
CC(C)N1C2=CC=CC=C2N=C1NN3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)

![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)
![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B498787.png)
![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol](/img/structure/B498790.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)

![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498800.png)


